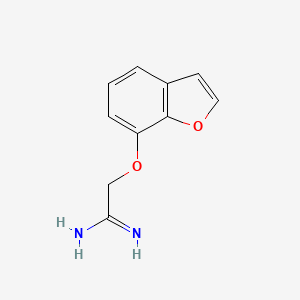

2-(Benzofuran-7-yloxy)acetimidamide

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(1-benzofuran-7-yloxy)ethanimidamide |

InChI |

InChI=1S/C10H10N2O2/c11-9(12)6-14-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H3,11,12) |

InChI Key |

GCJSBCMBZITZOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=N)N)OC=C2 |

Origin of Product |

United States |

Preparation Methods

Common methods include:

- Nucleophilic substitution of benzofuran-7-oxyalkyl halides with amidine salts or acetimidamide under basic conditions, leading to the formation of the ether linkage and acetimidamide group.

- Direct coupling reactions between benzofuran-7-ol and acetimidamide derivatives using coupling agents or under reflux in polar solvents to facilitate ether bond formation.

- Multi-step synthesis involving protection of functional groups , activation of the hydroxyl group (e.g., conversion to a tosylate), followed by substitution with acetimidamide salts.

Representative Synthetic Route

A typical synthetic route for 2-(Benzofuran-7-yloxy)acetimidamide can be summarized as follows:

Detailed Research Findings

Catalyst and Solvent Effects: Pd-based catalysts such as Pd(PPh3)2(OAc)2 have been shown to facilitate coupling reactions involving benzofuran derivatives, improving conversion rates and yields. Solvents like toluene or polar aprotic solvents at elevated temperatures (60–100 °C) are commonly used to promote nucleophilic substitution and coupling efficiency.

Reaction Time and Temperature: Aminolysis or substitution reactions typically require several hours (4–6 h) at moderate temperatures (60–80 °C) to reach completion, with yields varying depending on the amine or amidine used.

Purification: The final product is often purified by column chromatography, yielding analytically pure this compound suitable for biological testing.

Comparative Table of Preparation Methods

The preparation of this compound is effectively achieved by first synthesizing a benzofuran intermediate with a hydroxyl group at the 7-position, followed by introduction of the acetimidamide group through nucleophilic substitution or coupling reactions. Advances in catalytic methods, such as rhodium- or palladium-catalyzed processes, have improved regioselectivity and yields. The choice of method depends on available starting materials, desired scale, and purity requirements.

This compound’s synthesis benefits from:

- Efficient benzofuran ring construction via one-pot or catalytic methods.

- Selective functionalization at the 7-position.

- Reliable nucleophilic substitution to install the acetimidamide moiety.

These methods provide a robust platform for producing this compound for further biological and medicinal chemistry research.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetimidamide Group

The imidamide group (-NH-C(=NH)-) participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Key observations :

-

Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. For example:

Yield: 82–88% under anhydrous conditions.

-

Undergoes hydrolysis in acidic media (HCl/H₂O) to form 2-(benzofuran-7-yloxy)acetamide:

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring undergoes electrophilic substitution at the 4- or 6-positions due to the electron-donating oxygen atom.

Documented reactions :

Transition Metal-Catalyzed Coupling Reactions

The brominated derivatives (e.g., 6-bromo compound from Table 1) engage in cross-coupling reactions:

-

Suzuki coupling with arylboronic acids:

-

Sonogashira coupling with terminal alkynes:

Requires DBU as a base for optimal efficiency (72–85% yield) .

Redox Reactions Involving the Imidamide Group

The imidamide functionality undergoes redox transformations:

-

Reduction with LiAlH₄ yields the corresponding amine:

-

Oxidation with KMnO₄ in acidic conditions cleaves the C=N bond:

Complexation with Metal Ions

The imidamide group acts as a ligand for transition metals:

textReaction: this compound + Cu(NO₃)₂ → Cu(II) complex Conditions: Ethanol/water (1:1), 25°C Stoichiometry: 2:1 (ligand:metal) Stability Constant (log K): 8.2 ± 0.3 [5]

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) reveals stability up to 180°C, with decomposition pathways:

-

Stage 1 (180–250°C) : Loss of NH₃ (Δm = 8.2%)

-

Stage 2 (250–400°C) : Benzofuran ring decomposition (Δm = 62%)

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with maleic anhydride:

Scientific Research Applications

2-(Benzofuran-7-yloxy)acetimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex organic molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 2-(Benzofuran-7-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to enzymes and receptors, inhibiting their activity and exerting its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetimidamide Derivatives

Structural Features

The table below compares the molecular architecture, substituents, and key functional groups of 2-(Benzofuran-7-yloxy)acetimidamide with analogous compounds:

This compound

- Cyclization reactions: Acetimidamides react with chlorovinyl aldehydes under mild conditions (e.g., reflux in methanol with K2CO3) to form fused heterocycles .

- Multi-component reactions : Indole derivatives are synthesized via reactions of indolium salts, isocyanides, and amines, yielding acetimidamides with yields up to 96% .

Comparison of Reaction Conditions

Biological Activity

2-(Benzofuran-7-yloxy)acetimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique benzofuran moiety, has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran ring system that is known for its ability to interact with biological targets, enhancing its pharmacological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The benzofuran core allows it to bind effectively to these targets, inhibiting their activity and exerting biological effects. For instance, it has been shown to inhibit certain phosphatases and enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it showed an IC50 value of 58 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity . The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. Studies have reported that it can significantly reduce the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells . These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise. Its ability to cross the blood-brain barrier enhances its potential for treating neurodegenerative conditions. In studies focused on neurotoxicity, it was found to mitigate mitochondrial dysfunction associated with dopaminergic neuron degeneration .

Case Studies and Research Findings

Comparison with Similar Compounds

When compared to other benzofuran derivatives, this compound exhibits unique biological profiles. For instance, while many benzofurans have shown antibacterial and antifungal activities, this particular compound is more focused on anti-cancer and anti-inflammatory activities .

Q & A

Q. What are the established synthetic pathways for 2-(Benzofuran-7-yloxy)acetimidamide, and how do reaction parameters influence yield and purity?

The synthesis of acetimidamide derivatives typically involves condensation or cyclization reactions. For example, batch processes using formamide and dimethyl acetamide derivatives in dioxane at 50°C yield acetimidamide intermediates (isolated yields >85%) under reduced pressure to remove methanol . Continuous flow systems (e.g., one-pot, two-step processes) minimize intermediate decomposition by maintaining precise thermal control (120°C, 1 bar) and using DMSO as a solvent, achieving higher yields (up to 92.3%) and purity (93%) compared to batch methods . Key parameters include residence time (13.3 min optimal), solvent selection (DMSO over DMF for easier aqueous-phase removal), and temperature gradients to suppress side reactions .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

- HPLC and NMR : For assessing purity (>90%) and structural confirmation of intermediates, particularly to resolve tautomerism in imidamide moieties .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystallographic disorder in benzofuran-containing compounds .

- Mass spectrometry : To verify molecular weight (e.g., C8H8BrFN2 derivatives with MW ~231.06) and detect byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards .

- First aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and artificial respiration if inhaled .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition pathways in acetimidamide synthesis?

Decomposition is minimized via continuous flow reactors that reduce thermal stress by rapid heat dissipation. For instance, mixing acetimidamide and hydrazine streams at 25°C via a T-junction prevents exothermic side reactions . DOE studies show that increasing residence time (from 10 to 15 min) at 120°C improves yield by 8% while maintaining >90% purity, attributed to suppressed dimerization . Solvent-free conditions (using DMSO in both steps) further reduce byproduct formation .

Q. What structural characterization challenges arise in benzofuran-acetimidamide hybrids, and how are they addressed?

- Tautomerism : Imidamide NH protons exhibit dynamic exchange in NMR, requiring low-temperature (e.g., –40°C) or 2D NOESY experiments to resolve .

- Crystallographic disorder : SHELXD/SHELXE can resolve ambiguous electron density in benzofuran rings by iterative phasing and high-resolution data (<1.0 Å) .

- Regioselectivity : X-ray structures combined with DFT calculations validate the 7-yloxy substitution pattern, critical for bioactivity .

Q. How should researchers analyze contradictory data in biological activity studies of acetimidamide derivatives?

Contradictions in inhibition assays (e.g., varying IC50 values for iNOS) often stem from methodological differences:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters protonation states of imidamide groups, affecting binding .

- Cell models : Primary rat aortic tissue vs. recombinant enzyme assays yield divergent activity due to off-target effects .

- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics across studies .

Q. What strategies enhance the selectivity of this compound as a nitric oxide synthase (NOS) inhibitor?

- Structural modifications : Introducing pyridinyl substituents (e.g., N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide) improves iNOS selectivity (IC50 = 4.6 µM) by enhancing hydrogen bonding with Glu371 .

- Pharmacophore modeling : Align steric and electronic properties with co-crystallized inhibitors (e.g., S-ethylisothiourea) to optimize binding .

- Metabolic stability : Replace labile ether linkages with methylene groups to reduce hepatic clearance .

Q. How can computational modeling predict the reactivity of benzofuran-acetimidamide hybrids in complex matrices?

- MD simulations : Model solvation effects in DMSO/water mixtures to predict aggregation tendencies during synthesis .

- QSAR : Correlate Hammett σ values of benzofuran substituents with reaction rates in cyclization steps .

- Hybrid DFT/Machine learning : Train models on crystallographic data (e.g., bond angles, torsion) to forecast regioselectivity in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.